Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
Overview
Description
Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine is a useful research compound. Its molecular formula is C15H26BN3O2 and its molecular weight is 291.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where they are typically used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of biochemical processes due to their high reactivity and diverse applications in organic synthesis .
Pharmacokinetics
The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structure and the biological system in which they are used .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
It is known that organoboron compounds are highly stable and have low toxicity, which makes them suitable for use in a variety of environments .
Properties
IUPAC Name |
N',N'-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKBXPWSFZAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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